D-Dab vs. D-Orn vs. D-Lys: Side-Chain Length Dictates Gramicidin S Analog Antibacterial Potency and Hemolytic Toxicity
In a head-to-head comparison of gramicidin S analogs containing D-Dab, D-Orn, or D-Lys residues synthesized via Boc-SPPS using Z-protected building blocks, the D-Dab-containing analog (cyclo(-Dab-Leu-Dab-D-Phe-Pro-)2) exhibited a distinct pharmacological profile [1]. While the D-Lys analog showed no activity against Gram-negative bacteria and the D-Orn analog showed activity only against Pseudomonas aeruginosa, the D-Dab analog demonstrated broad-spectrum activity against both Gram-positive and Gram-negative strains [1].
| Evidence Dimension | Antibacterial activity (MIC) and hemolytic activity |
|---|---|
| Target Compound Data | Dab(Z) analog (4): 1/4 activity of Gramicidin S against B. subtilis, B. megaterium, S. aureus; 2x activity of GS against P. aeruginosa and E. coli; low hemolytic activity |
| Comparator Or Baseline | Lys(Z) analog (2): No activity against Gram-negative bacteria; Orn(Z) analog (3): Activity against P. aeruginosa only |
| Quantified Difference | Dab analog = 2x GS activity against P. aeruginosa/E. coli vs. Orn analog active only against P. aeruginosa; Dab analog = broad-spectrum vs. Lys analog = Gram-positive only |
| Conditions | Boc-SPPS on oxime resin (0.35 mmol/g), cyclization-cleavage in 1,4-dioxane, deprotection with 25% HBr/AcOH; MIC and hemolysis assays |
Why This Matters
This head-to-head SAR data demonstrates that the γ-amino side chain of Dab (versus δ-Orn or ε-Lys) is critical for achieving broad-spectrum antibacterial activity in cyclic peptide scaffolds, directly informing building block selection for antimicrobial peptide discovery programs.
- [1] Tamaki, M., et al. (2011). Design and syntheses of gramicidin S analogs, cyclo(-X-Leu-X-D-Phe-Pro-)2 (X=His, Lys, Orn, Dab and Dap). The Journal of Antibiotics, 64, 583–585. View Source
